molecular formula C7H13ClN2O B3078633 (2-Isopropyloxazol-4-yl)methanamine hydrochloride CAS No. 1052546-96-9

(2-Isopropyloxazol-4-yl)methanamine hydrochloride

Cat. No. B3078633
CAS RN: 1052546-96-9
M. Wt: 176.64 g/mol
InChI Key: OVJYWQGFEKGXFC-UHFFFAOYSA-N
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Description

“(2-Isopropyloxazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It has an average mass of 176.644 Da and a mono-isotopic mass of 176.071640 Da .


Molecular Structure Analysis

The molecular structure of “(2-Isopropyloxazol-4-yl)methanamine hydrochloride” consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Scaffold for Stabilizing Parallel Turn Conformations

A study by Bucci et al. (2018) discussed the design of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative aimed at stabilizing parallel turn conformations in peptides. This compound was synthesized via a [1,3]-dipolar cycloaddition reaction, demonstrating its potential in the stabilization of specific peptide structures (Bucci et al., 2018).

Synthesis and Characterization

Shimoga et al. (2018) reported on the synthesis and characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, achieved through a high-yielding reaction and characterized using various spectroscopic techniques. This work illustrates the synthetic strategies and characterization methods applicable to similar compounds (Shimoga et al., 2018).

Functional Models for Methane Monooxygenases

A study by Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands as functional models for methane monooxygenases. The effect of the capping ligand on the hydroxylation of alkanes was investigated, highlighting the application of such compounds in modeling enzymatic reactions and understanding their mechanisms (Sankaralingam & Palaniandavar, 2014).

Novel Multicomponent Synthesis

Galli et al. (2019) developed a novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines. This methodology showcased the versatility and efficiency of using amine derivatives in multicomponent reactions to obtain heterocyclic compounds with potential applications in various fields of chemistry (Galli et al., 2019).

properties

IUPAC Name

(2-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJYWQGFEKGXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropyloxazol-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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